4-(2-Bromoethyl)benzaldehyde
Overview
Description
4-(2-Bromoethyl)benzaldehyde is an organic compound that contains both bromine and benzene rings in its molecular structure. It has a molecular weight of 213.07 .
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 2- (2-bromoethyl)benzaldehyde with a variety of aryl, heteroaryl amines . Another method involves the reaction of 2-aminobenzenethiols and acetophenones under metal-free conditions .Molecular Structure Analysis
The molecular formula of 4-(2-Bromoethyl)benzaldehyde is C9H9BrO . The InChI code is 1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 .Chemical Reactions Analysis
4-(2-Bromoethyl)benzaldehyde can undergo various chemical reactions. For instance, it can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . It can also participate in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes .Physical And Chemical Properties Analysis
4-(2-Bromoethyl)benzaldehyde has a molecular weight of 213.07 . It has a predicted boiling point of 285.7±15.0 °C and a predicted density of 1.448±0.06 g/cm3 .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
4-(2-Bromoethyl)benzaldehyde plays a crucial role as an intermediate in the synthesis of various small molecule anticancer drugs. Its derivatives are integral in the development of new antitumor drugs, improving their selectivity, efficiency, and safety. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been optimized for high yield and is pivotal in creating effective anticancer medications (Zhang, Cao, Xu, & Wang, 2018).
Asymmetric Catalysis in Organic Synthesis
This compound is used in the synthesis of chiral dihydroisoquinolinium salts, which act as effective asymmetric catalysts for the epoxidation of simple alkenes. Such catalysts are valuable in producing enantiomerically pure compounds, essential for various applications in organic chemistry (Page, Buckley, Rassias, & Blacker, 2006).
Synthesis of Labelled Benzaldehydes
4-(2-Bromoethyl)benzaldehyde is involved in the synthesis of highly functionalized 2H and 13C labeled benzaldehydes. These labeled compounds are crucial in the study of organic synthesis and have wide applications in creating natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Preparation of Organic Ionic Liquids
The compound is utilized in the preparation of thiazolium-ion-based organic ionic liquids (OILs). These novel OILs are significant in promoting the benzoin condensation of benzaldehyde, showcasing its utility in the development of new ionic liquid systems (Davis & Forrester, 1999).
Fungitoxicity Studies
4-(2-Bromoethyl)benzaldehyde derivatives have been synthesized and evaluated for their fungitoxic properties. These studies are crucial in the development of new compounds to combat phytopathogenic fungi, which can have significant applications in agriculture (Sandhar, Sharma, & Manrao, 2008).
Future Directions
4-(2-Bromoethyl)benzaldehyde has potential applications in the synthesis of benzamides and benzothiazoles, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, reactions, and potential applications of 4-(2-Bromoethyl)benzaldehyde . They highlight the compound’s role in the synthesis of benzamides and benzothiazoles, and its potential for future research and applications .
properties
IUPAC Name |
4-(2-bromoethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454678 | |
Record name | 4-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)benzaldehyde | |
CAS RN |
7617-70-1 | |
Record name | 4-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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